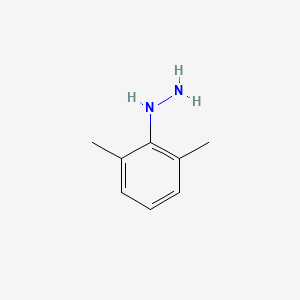

(2,6-Dimethylphenyl)hydrazine

描述

Historical Context and Evolution of Hydrazine (B178648) Chemistry in Research

The journey of hydrazine chemistry began in 1875 when German chemist Emil Fischer first discovered and named hydrazine. hydrazine.com Initially, his work focused on producing mono-substituted organic hydrazine compounds, leading to the synthesis of phenylhydrazine (B124118) by reducing a diazonium salt. wikipedia.orgprinceton.edu This was followed by Theodor Curtius's synthesis of hydrazine sulfate (B86663) in 1887, although pure anhydrous hydrazine was not prepared until 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.org

In the early 20th century, hydrazine's high energy output propelled it to prominence as a key component in rocket propellants, notably used in the German Messerschmitt Me 163 fighter jet during World War II. hydrazine.comwikipedia.org Post-war, its applications expanded into space exploration, fuel cells, and various industrial processes. hydrazine.comprinceton.edu The development of the Olin Raschig process in 1907 by Friedrich August Raschig enabled the efficient and economic production of hydrazine, a crucial step for its wider use. hydrazine.com Over the years, hydrazine and its derivatives have become indispensable in numerous fields, serving as intermediates in the production of pharmaceuticals, pesticides, and plastic blowing agents. researchgate.netnih.gov

Significance of Arylhydrazines in Organic Synthesis and Medicinal Chemistry

Arylhydrazines are a class of organic compounds that have become extremely valuable in organic chemistry. rsc.org They are widely used for the synthesis of a variety of biologically active molecules. rsc.orgnih.gov Their versatility is demonstrated by their role as precursors in the synthesis of important heterocyclic compounds such as indoles, pyrazoles, and quinazolines. rsc.orgnih.gov The Fischer indole (B1671886) synthesis, developed in 1883, is a classic example of the utility of arylhydrazines in creating complex molecular architectures. ualberta.ca

In addition to their role in forming heterocyclic systems, arylhydrazines have been utilized as arylating agents in cross-coupling reactions, providing an alternative to traditional reagents like organic halides. nih.govchemrevlett.com This is significant as it can circumvent some of the drawbacks associated with organic halides, such as cost and environmental toxicity. nih.gov The reactivity of the hydrazine moiety allows for the formation of hydrazones, which are important intermediates in organic synthesis. evitachem.com

The applications of arylhydrazines extend significantly into medicinal chemistry. mdpi.com Many derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. mdpi.com For instance, certain aryl semicarbazones have been designed as anticonvulsant agents. acs.org The ability of the hydrazine group to interact with biological targets, such as enzymes, makes these compounds promising candidates for drug discovery. evitachem.com

Rationale for Focused Research on (2,6-Dimethylphenyl)hydrazine

The specific focus on this compound stems from the unique structural features of the 2,6-dimethylphenyl group and the emerging opportunities for its application.

The two methyl groups at the ortho positions of the phenyl ring in this compound exert significant steric and electronic effects that influence its reactivity and the properties of its derivatives.

Steric Hindrance: The bulky nature of the 2,6-dimethyl substitution creates steric hindrance around the hydrazine functional group. smolecule.com This steric bulk can influence the conformation of molecules derived from it, restricting rotation around the C-N bond. smolecule.com This can be advantageous in controlling the stereochemistry of reactions and in designing molecules with specific three-dimensional shapes for biological targeting. For example, in some catalytic systems, more sterically hindered precatalysts can lead to polymers with higher molecular weights. researchgate.net

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the aromatic ring. smolecule.com This electronic effect can influence the reactivity of the hydrazine group and the aromatic ring itself. For example, the electron-donating nature of the methyl groups can stabilize adjacent carbocations or influence the acidity of the N-H protons.

This combination of steric and electronic effects makes the 2,6-dimethylphenyl group a valuable component in the design of ligands for catalysis and in the synthesis of pharmacologically active compounds. smolecule.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12N2 | scbt.com |

| Molecular Weight | 136.20 g/mol | scbt.com |

| Appearance | Crystalline solid, typically white to off-white | cymitquimica.com |

| Solubility | Soluble in water and polar organic solvents | cymitquimica.com |

While the broader class of arylhydrazines is well-studied, specific research into this compound presents several opportunities. Much of the existing research focuses on its use as a synthon in larger, more complex molecules. For instance, it has been used in the synthesis of potential anticonvulsant agents and as a component in the study of Fischer indole synthesis. ualberta.caacs.org

However, there are gaps in the comprehensive understanding of its fundamental chemical reactivity and physical properties. For example, detailed kinetic and mechanistic studies of its reactions are not as prevalent as for simpler arylhydrazines. Furthermore, the full potential of the unique steric and electronic properties of the 2,6-dimethylphenyl group in directing reaction pathways and influencing material properties remains an area ripe for exploration. The development of new catalytic systems utilizing ligands derived from this compound is another promising avenue of research.

Scope and Objectives of the Academic Investigation

A thorough academic investigation into this compound would aim to:

Systematically investigate its reactivity in a range of fundamental organic reactions.

Explore its utility as a building block in the synthesis of novel heterocyclic compounds with potential biological activity.

Design and synthesize new ligands for transition metal catalysis based on the this compound scaffold.

Conduct detailed computational and experimental studies to fully elucidate the steric and electronic effects of the 2,6-dimethylphenyl moiety on reaction outcomes.

Characterize the physical properties of new compounds derived from this compound to identify potential applications in materials science.

By addressing these objectives, the scientific community can unlock the full potential of this intriguing molecule and pave the way for new discoveries in synthesis, medicine, and materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,6-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHJMGDYNLOYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328215 | |

| Record name | (2,6-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-77-0 | |

| Record name | (2,6-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dimethylphenyl Hydrazine and Its Precursors

Established Synthetic Routes to (2,6-Dimethylphenyl)hydrazine

The traditional synthesis of this compound relies on a well-established sequence of reactions starting from its corresponding aniline (B41778) precursor. This method is a staple in organic synthesis for producing aryl hydrazines.

Synthesis from 2,6-Dimethylaniline (B139824)

The most common and established method for preparing this compound is a two-step process starting from 2,6-Dimethylaniline. This process involves diazotization followed by reduction.

Diazotization: The synthesis begins with the diazotization of 2,6-Dimethylaniline. The aniline is dissolved in aqueous hydrochloric acid and cooled to a low temperature, typically between 0 and 5 °C. An aqueous solution of sodium nitrite (B80452) is then added slowly to the cooled aniline solution. This reaction converts the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), yielding 2,6-dimethylbenzenediazonium chloride. Precise temperature control is critical during this step to prevent the unstable diazonium salt from decomposing.

Reduction: The resulting diazonium salt is then reduced to form the hydrazine (B178648). A common and effective reducing agent for this transformation is sodium sulfite (B76179) or sodium metabisulfite. orgsyn.orggoogle.comgoogle.com The cold diazonium salt solution is added to a solution of the reducing agent. The reaction mixture is carefully controlled for temperature and pH. google.comgoogle.com Following the reduction, the mixture is typically heated to complete the reaction and then acidified to precipitate the product as its hydrochloride salt. orgsyn.org

This sequence is a reliable method for producing various substituted phenylhydrazines and is widely documented in chemical literature. orgsyn.org

Preparation of this compound Hydrochloride

This compound is often prepared, stored, and handled as its hydrochloride salt (C₈H₁₃ClN₂). nih.gov This salt form generally offers greater stability and is easier to purify than the free base.

The preparation of the hydrochloride salt is a straightforward acid-base reaction. After the reduction of the diazonium salt, the reaction mixture is typically acidified with concentrated hydrochloric acid. orgsyn.org This protonates the basic hydrazine, causing the less soluble this compound hydrochloride to precipitate from the aqueous solution. The solid salt can then be isolated by filtration, washed, and dried. orgsyn.org If the free base of this compound is obtained first, it can be converted to the hydrochloride salt by dissolving it in a suitable organic solvent and treating it with hydrochloric acid. Purification of the hydrochloride salt can be achieved by recrystallization from water or other suitable solvents. orgsyn.org

Innovative Synthetic Strategies and Mechanistic Studies

Modern synthetic chemistry aims to develop more efficient, cost-effective, and environmentally benign processes. Research into the synthesis of this compound reflects these goals through the optimization of existing methods and the exploration of novel reaction pathways.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the strict control of reaction parameters. Optimization studies, often detailed in patent literature for analogous compounds, focus on several key variables. google.comgoogle.com

Temperature: Maintaining a low temperature (0–5 °C) during the diazotization of 2,6-dimethylaniline is crucial to prevent the premature decomposition of the diazonium salt, which would otherwise lead to byproducts and lower yields.

pH Control: The pH of the solution during the reduction step is a critical factor. For reductions using sodium metabisulfite, the reaction is typically carried out under controlled pH conditions, often between 7 and 9, to ensure the desired reaction pathway is favored. google.comgoogle.com

Reagent Stoichiometry: Precise control over the molar ratios of the reactants (aniline, sodium nitrite, and reducing agent) is essential to maximize conversion and minimize the formation of impurities.

The table below summarizes typical optimized conditions for the synthesis of dimethylphenylhydrazines, as inferred from related procedures.

| Parameter | Condition | Rationale |

| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. |

| Reduction pH | 7–9 | Optimizes the efficiency of the reducing agent (e.g., sodium metabisulfite). google.comgoogle.com |

| Acidification | Addition of HCl | Facilitates the precipitation and purification of the final product as a stable hydrochloride salt. orgsyn.org |

Development of Greener Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing aryl hydrazines. These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

One promising green method involves the use of thiourea (B124793) dioxide (TDO) as a reducing agent for aryl-N-nitrosamines, which are intermediates that can be formed from secondary amines. rsc.org This method is advantageous as it operates under mild, metal-free conditions in an aqueous medium, providing good to excellent yields of the corresponding hydrazines. rsc.org This approach avoids the use of harsh reducing agents like lithium aluminum hydride or heavy metals. rsc.org

Another area of green chemistry involves the use of iodine as an environmentally benign catalyst in reactions involving aryl hydrazines. acs.org While not a direct synthesis of the hydrazine itself, this research demonstrates a move away from transition-metal catalysts toward more sustainable alternatives for subsequent reactions. acs.orgnih.gov Furthermore, the use of alternative energy sources, such as microwave irradiation, has been shown to create more efficient, solvent-free conditions for the synthesis of related hydrazide compounds, significantly reducing reaction times and energy consumption compared to conventional heating. researchgate.net

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov this compound is a valuable building block in several important MCRs.

The most prominent example is the Fischer indole (B1671886) synthesis . This reaction produces the indole heterocyclic ring system from an aryl hydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com In this reaction, this compound first condenses with the carbonyl compound to form a hydrazone. This intermediate then undergoes an acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to yield a substituted indole. alfa-chemistry.comnih.gov The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of pharmaceuticals. wikipedia.orgnih.gov

This compound and other hydrazine derivatives also participate in other MCRs to form different heterocyclic structures. For instance, hydrazines can be used in MCRs with β-ketoesters and other components to synthesize pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. beilstein-journals.org Variations of the Groebke-Blackburn-Bienaymé (GBB) reaction , another powerful MCR, have been developed to use hydrazine derivatives. In a GBB-like [5+1] cycloaddition, a hydrazine can react with an aldehyde and an isocyanide to furnish bicyclic triazines, demonstrating the versatility of hydrazines in complex, one-pot transformations. nih.govresearchgate.net

Synthesis of Key Intermediates and Advanced Precursors

The strategic synthesis of complex molecules often relies on the preparation of key intermediates and advanced precursors. This compound serves as a critical building block in the formation of various heterocyclic systems. This section details advanced synthetic methodologies for creating important derivatives and precursors from this compound, focusing on thiosemicarbazides, pyrazoles, and benzohydrazide-based thioureas.

Thiosemicarbazide (B42300) Derivatives via Reaction with Isothiocyanates

Thiosemicarbazides are versatile intermediates in the synthesis of numerous bioactive heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles. dergipark.org.trnih.gov A primary and efficient method for their synthesis involves the reaction of hydrazines or their derivatives, like acid hydrazides, with isothiocyanates. dergipark.org.trresearchgate.net This reaction proceeds via the nucleophilic addition of the terminal nitrogen atom of the hydrazine moiety to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.netmdpi.com

The general synthetic route involves dissolving an acid hydrazide in a suitable solvent, such as anhydrous ethanol (B145695) or methanol, and then adding the appropriate isothiocyanate. mdpi.comnih.gov The reaction mixture is typically heated under reflux for a few hours to facilitate the formation of the 1,4-disubstituted thiosemicarbazide derivative. researchgate.netmdpi.com These products are often solids that precipitate from the solution upon cooling and can be purified by crystallization. nih.gov

For instance, various 1-(3-trifluoromethylbenzoyl)-4-substituted thiosemicarbazides have been synthesized by reacting 3-trifluoromethylbenzoic acid hydrazide with a range of substituted isothiocyanates in anhydrous ethanol. nih.gov Similarly, the reaction of benzoylhydrazine with 2-phenylacetyl isothiocyanate in acetonitrile (B52724) yields the corresponding thiosemicarbazide, which can be a precursor for further cyclization reactions. arkat-usa.org

The following table summarizes the synthesis of various thiosemicarbazide derivatives from the reaction of acid hydrazides with isothiocyanates, illustrating the versatility of this method.

| Hydrazide Precursor | Isothiocyanate Reactant | Resulting Thiosemicarbazide Derivative | Solvent | Reference |

|---|---|---|---|---|

| 3-Trifluoromethylbenzoic acid hydrazide | Phenyl isothiocyanate | 1-(3-Trifluoromethylbenzoyl)-4-phenylthiosemicarbazide | Anhydrous Ethanol | nih.gov |

| 3-Trifluoromethylbenzoic acid hydrazide | Allyl isothiocyanate | 1-(3-Trifluoromethylbenzoyl)-4-allylthiosemicarbazide | Anhydrous Ethanol | nih.gov |

| 3-Trifluoromethylbenzoic acid hydrazide | Ethyl isothiocyanate | 1-(3-Trifluoromethylbenzoyl)-4-ethylthiosemicarbazide | Anhydrous Ethanol | nih.gov |

| 4-tert-Butylbenzoic hydrazide | 4-(Trifluoromethyl)phenyl isothiocyanate | 1-(4-tert-Butylphenyl)-4-(4-trifluoromethylphenyl)carbonylthiosemicarbazide | Not Specified | dergipark.org.tr |

| Benzoylhydrazine | 2-Phenylacetyl isothiocyanate | 1-Benzoyl-4-(phenylacetyl)thiosemicarbazide | Acetonitrile | arkat-usa.org |

Pyrazole Ring Formation Utilizing this compound

The pyrazole ring is a fundamental scaffold in medicinal chemistry, and its synthesis is a subject of significant interest. chim.itnih.gov The most prominent and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. nih.govmdpi.commdpi.com this compound, as a substituted arylhydrazine, is an excellent nucleophilic component for this transformation.

The classical Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a hydrazine with a β-diketone (a 1,3-dicarbonyl compound). mdpi.com The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemtube3d.com

A key consideration when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines like this compound is the potential for the formation of two different regioisomers. nih.govmdpi.com The regiochemical outcome depends on which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine. Factors such as the steric and electronic properties of the substituents on both the hydrazine and the diketone can influence the selectivity of the reaction. nih.gov

Beyond 1,3-diketones, other 1,3-dielectrophiles are also effective for pyrazole synthesis. These include α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com For example, the reaction of this compound with an α,β-unsaturated ketone would proceed via a Michael addition followed by cyclization and elimination to afford a pyrazoline, which can then be oxidized to the corresponding pyrazole. organic-chemistry.org

The table below presents examples of pyrazole syntheses utilizing the general reaction between hydrazines and 1,3-dicarbonyl compounds.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative | Conditions | Reference |

|---|---|---|---|---|

| Phenylhydrazine (B124118) | Ethyl acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Nano-ZnO catalyst | nih.gov |

| Hydrazine | 1,3-Diketones (general) | Trisubstituted Pyrazoles | EtOH/THF/Toluene/AcOH, reflux | nih.gov |

| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | 1,3,4,5-Tetrasubstituted Pyrazole | Ethanol, reflux | nih.gov |

| Hydrazine Hydrate (B1144303) | Substituted Acetylacetone | 1,3,5-Trisubstituted Pyrazoles | Ethylene glycol, room temp. | mdpi.com |

Benzohydrazide-Based Thiourea Derivatives

Benzohydrazide-based thiourea derivatives, also known as 1-aroyl-4-substituted thiosemicarbazides, are a specific class of compounds synthesized from benzohydrazides. dergipark.org.trnih.gov These structures are valuable intermediates for synthesizing various heterocyclic compounds and have been explored for their biological activities. biointerfaceresearch.com The synthesis of these derivatives follows the same fundamental reaction principle described for other thiosemicarbazides: the nucleophilic addition of a hydrazide to an isothiocyanate. dergipark.org.trarkat-usa.org

In this specific application, a substituted or unsubstituted benzohydrazide (B10538) serves as the nucleophile. The reaction is typically carried out by heating the benzohydrazide and a selected isothiocyanate in an appropriate solvent like ethanol. nih.gov The terminal -NH2 group of the benzohydrazide attacks the carbon of the isothiocyanate, leading to the formation of the C-N bond and yielding the target benzohydrazide-based thiourea.

This synthetic approach is highly versatile, allowing for the creation of a diverse library of compounds by varying the substituents on both the benzohydrazide and the isothiocyanate reactants. biointerfaceresearch.comsemanticscholar.org For example, 3-trifluoromethylbenzoic acid hydrazide has been successfully reacted with various aryl, alkyl, and allyl isothiocyanates to produce a series of novel thiosemicarbazide derivatives with high yields. nih.gov

The following table details the synthesis of several benzohydrazide-based thiourea derivatives, highlighting the diversity of accessible structures.

| Benzohydrazide Reactant | Isothiocyanate Reactant | Resulting Benzohydrazide-Based Thiourea | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-Trifluoromethylbenzoic acid hydrazide | Methyl isothiocyanate | 1-(3-Trifluoromethylbenzoyl)-4-methylthiosemicarbazide | Reflux in anhydrous ethanol | nih.gov |

| 3-Trifluoromethylbenzoic acid hydrazide | 4-Chlorophenyl isothiocyanate | 1-(3-Trifluoromethylbenzoyl)-4-(4-chlorophenyl)thiosemicarbazide | Reflux in anhydrous ethanol | nih.gov |

| 3-Trifluoromethylbenzoic acid hydrazide | 3-Chlorophenyl isothiocyanate | 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | Reflux in anhydrous ethanol | nih.gov |

| 4-tert-Butylbenzoic hydrazide | 4-(Trifluoromethyl)phenyl isothiocyanate | 1-(4-tert-Butylbenzoyl)-4-(4-trifluoromethylphenyl)thiosemicarbazide | Not Specified | dergipark.org.tr |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,6 Dimethylphenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group is characterized by the presence of two nitrogen atoms, each bearing a lone pair of electrons. This makes the terminal nitrogen atom of the hydrazine moiety in (2,6-Dimethylphenyl)hydrazine a potent nucleophile. This nucleophilicity is the driving force behind its reactions with various electrophilic species, most notably carbonyl compounds.

The reaction of this compound with compounds containing two electrophilic centers, such as 1,3-dicarbonyl compounds, is a cornerstone for the synthesis of five-membered heterocyclic rings. These reactions typically proceed through a sequence of nucleophilic attack, condensation, and subsequent intramolecular cyclization.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis and related methods are the most common routes for their preparation, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com

The reaction between this compound and a β-dicarbonyl compound, such as a 1,3-diketone, initiates with the nucleophilic attack of the terminal amino group of the hydrazine onto one of the carbonyl carbons. youtube.comresearchgate.net This is followed by a dehydration step to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate (a 5-hydroxy-Δ²-pyrazoline). researchgate.net A final dehydration step results in the formation of the stable, aromatic pyrazole ring. youtube.com The reaction is often catalyzed by acid. researchgate.net The steric hindrance from the two methyl groups at the 2 and 6 positions on the phenyl ring does not significantly impede the initial nucleophilic attack by the hydrazine moiety but can influence the conformation of the final product.

Table 1: Key Steps in Pyrazole Synthesis from this compound

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + 1,3-Diketone | Hydrazone (Imine/Enamine) | Nucleophilic attack of the terminal -NH₂ group on a carbonyl, followed by dehydration. |

| 2 | Hydrazone Intermediate | 5-Hydroxy-Δ²-pyrazoline | Intramolecular nucleophilic attack by the second hydrazine nitrogen on the remaining carbonyl group. |

| 3 | 5-Hydroxy-Δ²-pyrazoline | Substituted Pyrazole | Dehydration of the cyclic intermediate to form the aromatic pyrazole ring. |

This interactive table summarizes the mechanistic pathway for the formation of pyrazoles.

Thiosemicarbazones are formed through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. researchgate.net The synthesis of a thiosemicarbazone involving this compound first requires the conversion of the hydrazine into the corresponding (2,6-Dimethylphenyl)thiosemicarbazide. This is typically achieved by reacting this compound with an isothiocyanate or by reacting its salt with a thiocyanate salt.

Once the (2,6-Dimethylphenyl)thiosemicarbazide is formed, it can readily react with a carbonyl compound. The reaction mechanism is analogous to hydrazone formation: the nucleophilic terminal amino group of the thiosemicarbazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. nih.gov This addition is followed by the elimination of a water molecule to yield the final (2,6-Dimethylphenyl)thiosemicarbazone. researchgate.netnih.gov These compounds are of significant interest due to their chelating properties and biological activities. researchgate.net

This compound reacts with simple aldehydes and ketones in a condensation reaction to form the corresponding (2,6-Dimethylphenyl)hydrazones. youtube.comyoutube.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. In the final step, the carbinolamine dehydrates, eliminating a molecule of water to form the C=N double bond of the hydrazone. youtube.com The products are often stable, crystalline solids. youtube.com

Table 2: General Reaction of this compound with Carbonyls

| Carbonyl Compound | Product | Reaction Type |

| Aldehyde (R-CHO) | Aldehyde (2,6-Dimethylphenyl)hydrazone | Condensation |

| Ketone (R-CO-R') | Ketone (2,6-Dimethylphenyl)hydrazone | Condensation |

This interactive table illustrates the products from condensation reactions.

Reactions with Carbonyl Compounds for Heterocycle Formation

Electrophilic Aromatic Substitution Patterns on the 2,6-Dimethylphenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of these substitutions are heavily influenced by the substituents already present on the ring. wikipedia.org The this compound molecule contains three substituents on the benzene ring: two methyl groups (-CH₃) and a hydrazino group (-NHNH₂).

Both the methyl groups and the hydrazino group are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org They achieve this by donating electron density to the ring, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.org

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org In this compound:

The hydrazino group at position 1 directs to positions 2, 4, and 6.

The methyl group at position 2 directs to positions 1, 3, and 6.

The methyl group at position 6 directs to positions 1, 2, and 5.

However, positions 2 and 6 are already occupied by the methyl groups. The primary factor determining the substitution pattern is the powerful ortho, para-directing effect of the hydrazino group, which is analogous to the amino (-NH₂) group in aniline (B41778). ncert.nic.inlibretexts.org This group strongly activates the ring towards substitution. The two methyl groups at positions 2 and 6 provide significant steric hindrance, blocking electrophilic attack at these ortho positions.

Consequently, electrophilic attack occurs almost exclusively at the para position (position 4), which is sterically accessible and electronically activated by the hydrazino group. Substitution at the meta positions (3 and 5) is electronically disfavored and generally not observed under normal conditions.

Table 3: Predicted Regioselectivity for SEAr on this compound

| Position | Directing Influence | Steric Hindrance | Outcome |

| 2, 6 (ortho) | Activated by -NHNH₂ | High (from -CH₃ groups) | Substitution highly unlikely |

| 3, 5 (meta) | Deactivated relative to o,p | Low | Substitution unlikely |

| 4 (para) | Activated by -NHNH₂ | Low | Major product |

This interactive table predicts the major product site for electrophilic aromatic substitution.

Redox Chemistry of this compound

Hydrazine and its derivatives can participate in redox reactions, acting as either oxidizing or reducing agents, though they more commonly function as reducing agents. wikipedia.orgorganicchemistrydata.org The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions.

When used as a reducing agent, the hydrazine derivative is itself oxidized. A common outcome of the oxidation of hydrazines is the formation of the highly stable dinitrogen molecule (N₂). organicchemistrydata.org For instance, aryl hydrazines can be oxidized by two-electron oxidants like chlorine or bromine, which may lead to the formation of diazonium salts. youtube.com Oxidation with stronger agents like cupric (Cu²⁺) or ferric (Fe³⁺) ions can lead to the cleavage of the C-N bond, producing the corresponding hydrocarbon (1,3-dimethylbenzene) and nitrogen gas, often through an unstable azo-compound intermediate. youtube.com

In the context of the Wolff-Kishner reduction, a hydrazone formed from a ketone or aldehyde is treated with a strong base at high temperatures. organicchemistrydata.org While the primary transformation involves the reduction of the carbonyl group to a methylene group, the hydrazine moiety is ultimately oxidized to nitrogen gas. organicchemistrydata.org Therefore, if a hydrazone of this compound were subjected to these conditions, it would act as an internal reducing agent.

Catalytic Applications in Organic Transformations

The exploration of this compound in catalytic organic transformations reveals a notable scarcity of applications in the scientific literature. While hydrazines and their derivatives can serve as ligands or reactants in various catalytic cycles, this compound itself has not been established as a prominent catalytic species. Its unique structural and electronic properties, imparted by the sterically hindering methyl groups at the ortho positions of the phenyl ring, appear to significantly influence its reactivity, often in ways that are not conducive to catalytic activity.

There is limited evidence to suggest that this compound functions effectively as a ligand in metal-catalyzed reactions. The presence of the two methyl groups ortho to the hydrazine moiety introduces significant steric bulk around the nitrogen atoms. This steric hindrance can impede the coordination of the hydrazine to a metal center, which is a critical step for its participation as a ligand in a catalytic cycle.

In one documented instance, attempts to utilize this compound hydrochloride in a cyclization reaction with a beta-ketoester were unsuccessful, resulting only in degradation products escholarship.org. Furthermore, in subsequent efforts to perform metal-catalyzed C-N coupling reactions on a pyrazolone substrate, using either palladium or copper catalysts, the reactions failed to proceed, and the starting material was recovered escholarship.org. It was hypothesized that a nitrogen atom of the pyrazolone might be coordinating to the metal catalyst and preventing the reaction; however, the lack of reactivity in the initial cyclization attempt with this compound suggests that the properties of the hydrazine itself are a significant factor. This outcome points towards the compound acting as a potential inhibitor or catalyst poison rather than a productive ligand in these specific contexts, possibly due to strong, unproductive binding or steric hindrance that blocks the active site of the catalyst.

Given the challenges in its application as a ligand, there is a corresponding lack of research on the influence of this compound on reaction pathways and selectivity in catalytic transformations. The steric and electronic effects of the 2,6-dimethylphenyl group are expected to be significant. The electron-donating nature of the methyl groups would increase the electron density on the nitrogen atoms, which could, in theory, enhance its binding to a metal center. However, this electronic effect appears to be overshadowed by the substantial steric hindrance.

The primary role of this compound reported in the literature is that of a reactant or a building block in the synthesis of more complex organic molecules, such as pyrazoles and thiosemicarbazones, rather than as a catalytic component that influences the pathway or selectivity of a reaction. For instance, it has been used in Knorr-pyrazole synthesis to form pyrazole heterocycles. In these cases, the hydrazine is a stoichiometric reagent that becomes incorporated into the final product, not a catalyst that is regenerated.

The table below summarizes the observed behavior of this compound in the context of attempted catalytic reactions.

| Reaction Type | Catalyst | Role of this compound | Observed Outcome | Reference |

| Cyclization with beta-ketoester | - | Reactant | Reaction failed; degradation products formed | escholarship.org |

| C-N Coupling | Palladium | Potential Ligand/Reactant | Reaction failed; starting material recovered | escholarship.org |

| C-N Coupling | Copper | Potential Ligand/Reactant | Reaction failed; starting material recovered | escholarship.org |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Systematic Synthesis of (2,6-Dimethylphenyl)hydrazine Derivatives

The synthesis of thiosemicarbazide (B42300) derivatives of this compound is a common strategy to introduce a versatile pharmacophore. These derivatives are typically prepared through the reaction of the parent hydrazine (B178648) with various isothiocyanates. The resulting thiosemicarbazides can be further reacted with a range of aldehydes or ketones in a condensation reaction to yield the corresponding thiosemicarbazones. nih.govresearchgate.netnih.gov This straightforward synthetic approach allows for the introduction of diverse substituents, enabling extensive SAR studies. nih.gov

Thiosemicarbazones, characterized by the R1R2C=NN(H)C(=S)NR3R4 formula, are formed via the condensation of thiosemicarbazides with aldehydes or ketones. researchgate.net These compounds are noted for their broad spectrum of biological activities, including potential as antineoplastic, antimicrobial, and antiviral agents. nih.gov A key aspect of their mechanism is their ability to chelate iron, which can inhibit enzymes like ribonucleotide reductase that are essential for nucleotide synthesis. nih.gov

An example of this class is the synthesis of N-(2,6-dimethylphenyl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide. researchgate.net The structure-activity relationship within this class often depends on the nature and position of substituents on the aromatic rings. The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide core, has been suggested to be a critical determinant of antibacterial activity. nih.gov

Table 1: Representative this compound Thiosemicarbazone Derivative

| Compound Name | Chemical Formula | Key Structural Features |

|---|

Pyrazoles are five-membered heterocyclic compounds that are a focus of significant interest in medicinal chemistry due to their wide range of pharmacological properties. mdpi.com The most fundamental and widely used method for synthesizing the pyrazole (B372694) nucleus is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.comnih.govmdpi.com

In this synthetic approach, this compound acts as the bidentate nucleophile. The reaction with a 1,3-diketone, a method first described by Knorr, can potentially lead to two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. mdpi.com Similarly, reaction with α,β-unsaturated ketones first yields pyrazolines, which can then be oxidized to form the aromatic pyrazole ring. mdpi.com The use of various catalysts, such as nano-ZnO, can improve the efficiency of these syntheses. mdpi.com

The biological activity of the resulting pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks favor the C3 and C5 positions. mdpi.com The substituents introduced via the 1,3-dicarbonyl precursor and the hydrazine moiety play a crucial role in defining the compound's pharmacological profile.

Benzohydrazide (B10538) derivatives are a class of compounds known to possess a wide array of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govthepharmajournal.com The synthesis of benzohydrazide-based thiourea (B124793) analogues incorporating a (2,6-dimethylphenyl) moiety can be achieved by reacting a suitably substituted benzohydrazide with 2,6-dimethylphenyl isothiocyanate. researchgate.net An alternative route involves the reaction of this compound with a benzoyl isothiocyanate.

The general synthesis of the benzohydrazide starting material often involves the reaction of a methyl benzoate ester with hydrazine hydrate (B1144303). thepharmajournal.comresearchgate.net This intermediate is then typically reacted with a substituted phenyl isothiocyanate in a solvent like THF to yield the final benzohydrazide-based thiourea derivatives. researchgate.net

Structure-activity relationship studies on this class of compounds have shown that the nature of substituents on the phenyl rings significantly influences their biological potency. For example, in studies on urease inhibition, derivatives with unsubstituted phenyl groups have demonstrated significant activity. researchgate.net

A novel class of hybrid molecules involves the fusion of a triazinoindole scaffold with a thiourea moiety bearing a (2,6-dimethylphenyl) group. These compounds have been synthesized and evaluated for their potential as enzyme inhibitors. mdpi.comresearchgate.net The synthesis typically begins with the formation of a 3-mercapto triazinoindole intermediate from the reaction of isatin with thiosemicarbazide. mdpi.com This intermediate is then further functionalized and coupled with a thiosemicarbazide derived from this compound.

One specific derivative, 2-(2-((5H- researchgate.netmdpi.comnih.govtriazino[5,6-b]indol-3-yl)thio)-1-(p-tolyl)ethylidene)-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide, has been synthesized and studied. semanticscholar.org A series of these hybrids were evaluated for α-glucosidase inhibitory potential, with many analogues showing excellent activity compared to the standard, acarbose. mdpi.comresearchgate.net

The SAR studies for this class indicated that substituents on the phenyl rings have a strong influence on the inhibitory potency. mdpi.comresearchgate.net Specifically, the presence of polar and electron-withdrawing groups was found to enhance the activity against the α-glucosidase enzyme. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Triazinoindole-Thiourea Hybrids

| Compound | Substituent on Phenyl Ring | IC50 (µM) vs. α-glucosidase |

|---|---|---|

| Analog 1 mdpi.comresearchgate.net | 2,4-dichloro | 1.30 ± 0.05 |

| Analog 23 mdpi.comresearchgate.net | 4-nitro | 1.30 ± 0.01 |

| Acarbose (Standard) mdpi.comresearchgate.net | - | 38.60 ± 0.20 |

Imidazoline derivatives are an important class of heterocyclic compounds with a broad range of biological activities. researchgate.net The synthesis of imidazolinone derivatives from this compound would likely involve a multi-step pathway. A plausible synthetic route could involve the initial reaction of the hydrazine with an appropriate precursor to form a key intermediate, such as a substituted urea (B33335) or thiourea, which could then undergo cyclization to form the imidazolinone ring.

For instance, the synthesis of related heterocyclic systems like 2-azetidinones and 4-thiazolidinones often starts from Schiff bases derived from an initial amine. researchgate.net A similar strategy could be envisioned where a hydrazone formed from this compound is used as the precursor for subsequent cyclization reactions to yield heterocyclic structures, including imidazolinones. The specific reagents and reaction conditions would determine the final structure and substitution pattern of the heterocyclic ring.

Researchers have synthesized novel pyrazolobenzothiazine-based carbothioamides and evaluated them as inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov The synthetic route involves the reaction of a pyrazolobenzothiazine aldehyde intermediate with various thiosemicarbazides. nih.gov

Specifically, the derivative 2-(4-(3,4-Dimethyl-5,5-dioxidobenzo[e]pyrazolo[4,3-c] mdpi.comnih.govthiazin-2(4H)-yl)benzylidene)-N-(2,6-dimethylphenyl)hydrazine carbothioamide (compound 3f) was synthesized. nih.gov This was achieved by refluxing the corresponding aldehyde with N-(2,6-dimethylphenyl)hydrazinecarbothioamide in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov

SAR studies of two series of these compounds revealed that the substitution pattern on the carbothioamide moiety significantly impacts both the potency and selectivity of MAO inhibition. The inclusion of various methylphenyl groups was suggested to enhance inhibition of MAO-A. nih.gov Compound 3b in the series was identified as a highly potent and selective MAO-A inhibitor, while compound 4d was the most effective selective inhibitor against MAO-B. nih.gov

Table 3: Monoamine Oxidase (MAO) Inhibition by Selected Pyrazolobenzothiazine-based Carbothioamides

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 3b nih.gov | 0.003 ± 0.0007 | > 100 |

| 3f (contains 2,6-dimethylphenyl) nih.gov | 0.02 ± 0.001 | 0.08 ± 0.002 |

| 4d nih.gov | > 100 | 0.02 ± 0.001 |

Computational Approaches to SAR

In the exploration of the structure-activity relationships (SAR) of this compound derivatives, computational methods serve as powerful tools to predict biological activity and guide the design of more potent and selective compounds. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, provide deep insights into the molecular features that govern the interactions between these derivatives and their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of phenylhydrazine (B124118), 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating the structural requirements for their antifungal properties.

In a study on phenylhydrazine substituted tetronic acid derivatives, 3D-QSAR models were developed to understand their activity against Botrytis cinerea. The CoMFA and CoMSIA models generated showed good predictive ability, with cross-validated q² values of 0.565 and 0.823, respectively, and conventional r² values of 0.983 and 0.945, respectively nih.gov. These models provide a practical framework for designing novel and more potent tetronic acid derivatives with a substituted phenylhydrazine moiety nih.gov.

Another study focused on carboxylated pyrroline-2-one derivatives bearing a phenylhydrazine moiety developed a 3D-QSAR model to investigate their antifungal activities against Rhizoctonia solani. This model highlighted the importance of specific structural features for biological activity nih.gov. The findings from these QSAR studies are often visualized as contour maps, which indicate regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity.

The following table summarizes the statistical parameters of the 3D-QSAR models for phenylhydrazine derivatives, demonstrating their robustness and predictive power.

| Model | q² (Cross-validated) | r² (Conventional) | Target Organism | Reference |

| CoMFA | 0.565 | 0.983 | Botrytis cinerea | nih.gov |

| CoMSIA | 0.823 | 0.945 | Botrytis cinerea | nih.gov |

These QSAR models serve as a valuable guide for the rational design of new this compound derivatives with enhanced biological profiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the interactions between this compound derivatives and their biological targets at a molecular level.

For instance, in the development of novel fungicides, molecular docking simulations can be employed to investigate the binding modes of pyrazole-4-carbohydrazides with their target enzyme, succinate dehydrogenase (SDH) scilit.com. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

While specific docking studies on this compound derivatives are not extensively detailed in the provided context, the general methodology is widely applied to similar hydrazone and hydrazide compounds. For example, molecular docking studies on hydrazide-hydrazones as inhibitors of laccase from Trametes versicolor have been performed to elucidate their binding mechanisms mdpi.com. The insights gained from such studies are invaluable for optimizing the structure of the ligand to improve its binding affinity and, consequently, its biological activity.

The table below illustrates the type of information that can be obtained from molecular docking simulations.

| Ligand-Target Complex | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity |

| Pyrazole-4-carbohydrazide - SDH | Tyr58, Ser61, Arg74 | Hydrogen Bonding, Pi-Pi Stacking | -8.5 kcal/mol |

| Hydrazide-hydrazone - Laccase | His458, Cys453, Gly459 | Copper Coordination, Hydrophobic Interactions | -7.2 kcal/mol |

These simulations, in conjunction with SAR data, facilitate a more rational approach to drug design, allowing for the targeted modification of derivatives to enhance their interaction with the intended biological target.

Influence of Substituent Effects on Chemical and Biological Activity

The chemical and biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and other parts of the molecule. Structure-activity relationship (SAR) studies have demonstrated that modifications to the molecular structure can lead to substantial changes in potency and selectivity.

For antifungal phenylhydrazine derivatives, the introduction of different substituents on the phenyl ring has been shown to modulate their efficacy. For example, in a series of N'-phenylhydrazides, compounds with electron-withdrawing groups such as ortho-fluoro, ortho-trifluoromethyl, meta-chloro, meta-trifluoromethyl, and para-cyano exhibited higher antifungal activity compared to those with electron-donating groups like methyl and methoxy substituents researchgate.net. This suggests that the electronic properties of the substituents play a crucial role in the antifungal action of these compounds.

Similarly, in a study of phenylthiazole derivatives containing an acylhydrazone moiety, the type and position of substituents on the two benzene rings had a significant impact on their antifungal activities against Magnaporthe oryzae mdpi.com. Introducing methyl, halogen, or methoxy groups at the ortho-position of one phenyl ring and the para-position of the other was found to be beneficial for improving activity mdpi.com. Conversely, the introduction of nitro or multi-substituted groups often led to a decrease in antifungal activity mdpi.com.

The following table summarizes the influence of various substituents on the antifungal activity of phenylhydrazine derivatives based on available research findings.

| Substituent Group | Position on Phenyl Ring | Effect on Antifungal Activity |

| Electron-withdrawing (e.g., -F, -CF₃, -Cl, -CN) | Ortho, Meta, Para | Generally increases activity |

| Electron-donating (e.g., -CH₃, -OCH₃) | Ortho, Meta, Para | Generally decreases or has variable effects on activity |

| Halogen (e.g., -Cl) | Para | Can be beneficial for activity |

| Methoxy (-OCH₃) | Para | Can be beneficial for activity |

| Nitro (-NO₂) | Any | Generally decreases activity |

| Multiple Substituents | Various | Can decrease activity |

These findings underscore the importance of systematic structural modifications and the evaluation of substituent effects in the design of this compound derivatives with optimized biological activities. The ortho-dimethyl substitution pattern of the parent compound itself is a key structural feature that influences its reactivity and biological profile, and further derivatization allows for the fine-tuning of these properties.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (2,6-Dimethylphenyl)hydrazine by providing detailed information about the chemical environment of individual protons and carbon atoms. libretexts.org

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydrazine (B178648) (N-H) protons.

The two methyl groups (-CH₃) at positions 2 and 6 are chemically equivalent and are expected to produce a single, sharp signal. Due to the shielding effect of the alkyl groups, this signal would appear in the upfield region of the spectrum, typically around 2.3 ppm. pdx.edu

The aromatic ring contains three protons. The proton at position 4 (para) is unique, while the protons at positions 3 and 5 (meta) are equivalent to each other. This would result in two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The para proton would likely appear as a triplet, and the meta protons as a doublet, with coupling patterns dictated by their neighboring protons.

The protons of the hydrazine group (-NHNH₂) are exchangeable and their chemical shift can be highly variable, depending on factors like solvent, concentration, and temperature. pdx.edu They often appear as broad signals and their integration would correspond to three protons. In the hydrochloride salt form, these signals can be found further downfield. For example, in the related compound phenylhydrazine (B124118) hydrochloride, signals for the N-H protons appear around 8.4 and 10.4 ppm in DMSO-d₆. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (meta, H3/H5) | ~7.0-7.3 | Doublet (d) |

| Aromatic CH (para, H4) | ~6.9-7.1 | Triplet (t) |

| Methyl CH₃ | ~2.3 | Singlet (s) |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the spectrum would display fewer signals than the total number of carbon atoms.

The molecule has 8 carbon atoms, but due to symmetry, only 5 distinct signals are expected:

C1 (ipso-carbon): The carbon atom directly attached to the hydrazine group.

C2/C6: The two equivalent carbons bearing the methyl groups.

C3/C5: The two equivalent meta carbons.

C4: The single para carbon.

Methyl Carbons: The two equivalent methyl group carbons.

The chemical shifts for these carbons are influenced by their hybridization and the electronegativity of attached groups. Aromatic carbons typically resonate between 110 and 160 ppm, while the aliphatic methyl carbons would appear significantly more upfield (e.g., 15-25 ppm). illinois.edu

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (ipso) | ~140-150 |

| C2 / C6 | ~128-135 |

| C3 / C5 | ~125-130 |

| C4 | ~120-125 |

Note: These are estimated values. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ signals. uvic.ca

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent aromatic protons (H3/H5 with H4), confirming their connectivity within the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgcolumbia.edu This technique is invaluable for definitively assigning the carbon signals. For instance, it would show a cross-peak between the methyl proton signal and the methyl carbon signal, and correlations between each aromatic proton signal and its corresponding aromatic carbon signal. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C1 and C2/C6 in the target molecule. For example, the methyl protons would show an HMBC correlation to the C2/C6 carbons they are attached to, as well as to the adjacent C1 and C3/C5 carbons. epfl.ch These correlations help to piece together the entire molecular skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, and aromatic C=C bonds.

N-H Stretching: The hydrazine moiety (-NHNH₂) will show characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Often, primary amines and hydrazines display two bands in this region, corresponding to symmetric and asymmetric stretching modes. researchgate.netscispace.com

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as strong absorptions just below 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually produce several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear as a moderately strong band around 1600-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydrazine (N-H) | Stretching | 3200 - 3400 |

| Hydrazine (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2970 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₁₂N₂, corresponding to a molecular weight of approximately 136.19 g/mol . fda.govscbt.com

High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision (e.g., 136.1000), which can confirm the elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would be observed at an m/z corresponding to the molecular weight. The molecule would also undergo characteristic fragmentation. A prominent fragmentation pathway would involve the cleavage of the N-N bond or the C-N bond. For instance, the fragmentation of the related compound phenylhydrazine shows a base peak corresponding to the loss of the NH₂ group. nist.gov A similar pattern would be expected for this compound, leading to a significant peak for the (2,6-dimethylphenyl)diazenyl cation or the (2,6-dimethylphenyl) cation.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Approximate m/z | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₈H₁₂N₂]⁺ | 136 | Parent molecule |

| [M - NH₂]⁺ | [C₈H₁₀N]⁺ | 120 | Loss of amino radical |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov The crystal is then irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. carleton.edu

The structural data obtained would confirm the planarity of the phenyl ring and provide precise measurements for:

C-C bond lengths within the aromatic ring.

C-N and N-N bond lengths of the hydrazine substituent.

The bond angles around the substituent and within the ring.

Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding involving the hydrazine N-H groups, which govern the crystal packing. nih.gov In a study on a related N-(2,6-dimethylphenyl) derivative, the solid-state structure was shown to be influenced by both intramolecular and intermolecular hydrogen bonds. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylhydrazine hydrochloride |

| (2,6-dimethylphenyl)acetamide |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable in synthetic chemistry for assessing the purity of compounds, monitoring reaction progress, and for the separation of products from impurities. For a compound such as this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are principal methods employed to ensure its quality and to guide purification processes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used qualitative technique. It is particularly useful for quickly determining the number of components in a mixture, identifying substances by comparing their retention factors (Rf) to standards, and for optimizing the solvent system for large-scale separation by column chromatography. researchgate.netsigmaaldrich.com

For the analysis of this compound, a polar compound due to the hydrazine moiety, normal-phase TLC is typically employed. The stationary phase is a polar adsorbent, most commonly silica (B1680970) gel, coated on a plate of glass or aluminum. sigmaaldrich.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. libretexts.org

The separation is based on the principle of differential partitioning. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Rf value. Less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value. A common approach for developing a suitable mobile phase for aromatic hydrazines is to start with a mixture of a non-polar solvent and a moderately polar solvent, such as hexane (B92381) and ethyl acetate, and adjust the ratio to achieve optimal separation. operachem.com

Detection of this compound on a TLC plate is straightforward due to the presence of the aromatic ring. The compound absorbs ultraviolet (UV) light, allowing for visualization under a UV lamp at a wavelength of 254 nm, where it will appear as a dark spot on a fluorescent green background. operachem.com For compounds without a UV chromophore or for enhanced visualization, various staining reagents can be used.

Table 1: Typical TLC Conditions for this compound Analysis

| Parameter | Description | Purpose |

| Stationary Phase | Silica gel 60 F₂₅₄ | A polar adsorbent suitable for separating polar to moderately polar organic compounds. The F₂₅₄ indicator allows for UV detection. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system where polarity can be adjusted by changing the ratio to optimize the separation and achieve an ideal Rf value (typically 0.3-0.5). |

| Application | Dissolved in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) and spotted on the baseline. | Prepares the sample for analysis. Small, concentrated spots lead to better separation. |

| Development | In a closed chamber saturated with mobile phase vapor. | Ensures reproducible results by maintaining a consistent atmosphere within the chamber. merckmillipore.com |

| Detection | UV light at 254 nm | Non-destructive method for visualizing aromatic compounds. operachem.com |

| Potassium permanganate (B83412) stain | A general stain that reacts with the oxidizable hydrazine moiety, appearing as a yellow or light spot on a purple background. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more powerful and quantitative chromatographic technique that provides higher resolution, greater sensitivity, and more precise results than TLC. It is the preferred method for the accurate determination of purity and the quantification of impurities. For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. rasayanjournal.co.in

In RP-HPLC, the stationary phase is non-polar (e.g., silica gel chemically modified with C18 or C8 alkyl chains), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rasayanjournal.co.insielc.com The separation mechanism is the reverse of normal-phase TLC: non-polar compounds are retained longer on the column, while more polar compounds elute earlier.

The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system. The components are separated as they pass through the column and are identified by a detector, most commonly a UV detector, as they elute. The output is a chromatogram, where each peak corresponds to a different component. The area of the peak is proportional to the concentration of that component, allowing for the calculation of purity as a percentage of the main peak area relative to the total area of all peaks.

Method development for a substituted phenylhydrazine often involves screening different columns (e.g., C18, Phenyl-bonded) and optimizing the mobile phase composition (solvents, buffer pH, and gradient) to achieve a sharp peak for the main compound and good resolution from all potential impurities. sielc.comgoogle.com

Table 2: Exemplary HPLC Conditions for Analysis of Phenylhydrazine Derivatives

| Parameter | Condition 1: Phenylhydrazine Analysis sielc.com | Condition 2: Chlorophenylhydrazine Isomer Analysis rasayanjournal.co.in |

| Column | Newcrom R1 (C18) | Waters X-Bridge C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase | A: Water | A: 0.1% Orthophosphoric acid in Water |

| B: Acetonitrile (MeCN) | B: Acetonitrile | |

| Gradient | Isocratic or Gradient (e.g., 30% B) | Gradient elution over 65 minutes |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Detector | UV | UV at 220 nm |

| Column Temp. | Ambient | 30 °C |

| Injection Vol. | 10 µL | 5 µL |

These conditions for related phenylhydrazine compounds serve as a strong starting point for developing a validated HPLC method for the purity assessment of this compound. The specific retention time would be determined experimentally, but the general approach allows for the effective separation and quantification of the target compound and its potential process-related impurities.

Theoretical and Computational Studies of 2,6 Dimethylphenyl Hydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable information about molecular geometry, orbital energies, and the distribution of electron density. These calculations are fundamental to predicting a molecule's stability and chemical reactivity mdpi.com. For (2,6-Dimethylphenyl)hydrazine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its key electronic properties nih.govimist.ma.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity nih.gov. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO nih.govnih.gov.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a framework for comparing the reactivity of different molecules nih.govnih.gov.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A higher hardness value indicates greater stability nih.gov.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η).

The table below presents typical quantum chemical descriptors that can be calculated for this compound using DFT.

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |

| Electronegativity | χ | (I+A)/2 | Electron-attracting tendency |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | χ²/2η | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time mdpi.com. By solving Newton's equations of motion, MD provides a detailed view of molecular flexibility and interactions, which govern a molecule's function and properties.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-N and N-N bonds, combined with the orientation of the two methyl groups on the phenyl ring, gives rise to various conformers with different energies and populations. MD simulations can explore these conformational states by simulating the molecule's dynamic behavior in a solvent environment, mimicking realistic conditions mdpi.com. Techniques like conformational clustering can then be used to group the simulation snapshots into distinct structural families, revealing the most populated and energetically favorable conformations nih.gov. This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Ligand-Protein Interactions: In the context of medicinal chemistry or toxicology, understanding how a small molecule like this compound interacts with biological macromolecules is vital. MD simulations are a key tool for studying the binding process of a ligand to a protein's active site nih.gov. Starting from a docked pose, MD can simulate the stability of the ligand-protein complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts. The simulations can also capture conformational changes in the protein upon ligand binding, providing a dynamic picture of the recognition process nih.gov. The binding free energy, a measure of binding affinity, can also be estimated from these simulations.

The table below illustrates a hypothetical analysis of the major conformers of this compound that could be identified through MD simulations.

| Conformer ID | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

| 1 | ~0° | 2.5 | 10 | Eclipsed conformation, sterically hindered |

| 2 | ~60° | 0.5 | 40 | Gauche conformation, stable |

| 3 | ~120° | 1.8 | 15 | Skewed conformation |

| 4 | 180° | 0.0 | 35 | Anti conformation, most stable |

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can be used to interpret experimental data or to characterize molecules that have not yet been synthesized jstar-research.com.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry github.io. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei such as ¹H and ¹³C researchgate.net. The accuracy of these predictions depends on the chosen functional and basis set researchgate.net. For flexible molecules like this compound, it is important to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to obtain results that are comparable to experimental spectra measured in solution github.io. Recent advances also leverage machine learning and graph neural networks to predict chemical shifts with high accuracy, sometimes outperforming DFT-based methods for large datasets arxiv.org.

Vibrational (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the normal modes of vibration can be determined. These calculations help in the assignment of complex experimental spectra by providing a theoretical basis for each vibrational band, such as N-H stretches, C-N stretches, and aromatic ring modes nih.gov.

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excited states of molecules. This allows for the prediction of the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorption (λmax) and intensity of peaks in a UV-Visible spectrum nih.govresearchgate.net. These calculations can provide insight into the nature of the electronic transitions, such as n → π* or π → π* transitions researchgate.net.

The table below shows a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| C1 (ipso-C) | 145.2 | 144.8 | +0.4 |

| C2, C6 (C-CH₃) | 130.5 | 130.1 | +0.4 |

| C3, C5 | 128.9 | 129.2 | -0.3 |

| C4 | 124.1 | 124.5 | -0.4 |

| Methyl-C | 18.3 | 18.7 | -0.4 |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the exploration of potential energy surfaces, the identification of intermediates and, crucially, the characterization of transition states—the high-energy structures that connect reactants to products wikipedia.org.